molecular formula C20H21N3 B1652874 2-(4-Benzylpiperazin-1-yl)quinoline CAS No. 161887-18-9

2-(4-Benzylpiperazin-1-yl)quinoline

货号: B1652874
CAS 编号: 161887-18-9
分子量: 303.4 g/mol
InChI 键: NRTMPMOIKZXEKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Benzylpiperazin-1-yl)quinoline is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a quinoline core linked to a benzylpiperazine moiety, a structural motif prevalent in the development of pharmacologically active molecules. Although the specific activity of this compound requires further investigation, research on closely related analogs provides strong context for its research value. Quinoline derivatives containing substituted piperazine groups are frequently investigated as potential antitumor agents, with some demonstrating potent activity in vitro and in vivo evaluations . Furthermore, the quinoline-piperazine architecture is a recognized template in neuroscientific research, particularly in the design and synthesis of novel acetylcholinesterase (AChE) inhibitors for the study of neurodegenerative conditions . The incorporation of the benzylpiperazine group is a common strategy in lead optimization, as it can favorably influence the compound's physicochemical properties, such as aqueous solubility, which is critical for bioavailability in preclinical models . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

属性

CAS 编号

161887-18-9

分子式

C20H21N3

分子量

303.4 g/mol

IUPAC 名称

2-(4-benzylpiperazin-1-yl)quinoline

InChI

InChI=1S/C20H21N3/c1-2-6-17(7-3-1)16-22-12-14-23(15-13-22)20-11-10-18-8-4-5-9-19(18)21-20/h1-11H,12-16H2

InChI 键

NRTMPMOIKZXEKE-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3

规范 SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3

产品来源

United States

科学研究应用

Pharmacological Applications

Antihypertensive Activity
Research indicates that derivatives of quinoline, including 2-(4-benzylpiperazin-1-yl)quinoline, exhibit antihypertensive properties. These compounds can regulate cardiovascular functions, making them potential candidates for treating hypertension. A European patent highlights the synthesis of such derivatives and their application in cardiovascular therapy .

Antitumor and Antifungal Properties
The compound has shown promise in antitumor and antifungal activities. A study synthesized various derivatives of piperazine and evaluated their biological activity, revealing that some compounds exhibited significant antitumor effects against specific cancer cell lines . Additionally, the compound's structure allows it to interact with biological targets effectively, enhancing its potential as an antifungal agent.

Antimalarial Activity
Recent studies have explored the modification of quinoline structures to improve antimalarial efficacy. Compounds related to this compound have been tested for their ability to inhibit Plasmodium falciparum, the causative agent of malaria. These studies suggest that modifications can lead to enhanced bioactivity and lower resistance rates compared to traditional antimalarial drugs .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions, including the use of piperazine derivatives and various substituents on the quinoline core. The structural characteristics of this compound allow for diverse modifications that can lead to improved pharmacological profiles. For instance, research has demonstrated that altering substituents on the benzyl group can significantly impact biological activity and solubility .

Case Studies

Study Focus Findings
European Patent EP0100200B1Cardiovascular RegulationDemonstrated antihypertensive effects in animal models using quinoline derivatives .
PMC6268863Antitumor ActivityShowed significant cytotoxicity against cancer cell lines with specific structural analogs .
PMC5404532Antimalarial EfficacyIdentified promising antimalarial activity with low IC50 values against P. falciparum strains .

Conclusion and Future Directions

The compound this compound holds substantial promise across various therapeutic areas, particularly in cardiovascular health, oncology, and infectious diseases like malaria. Future research should focus on optimizing its synthesis for higher yields and exploring new analogs that could enhance its efficacy and reduce side effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperazine-Modified Quinoline Derivatives

Compounds with quinoline-piperazine hybrids exhibit varied pharmacological profiles depending on substituent position and electronic properties. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituent on Piperazine/Quinoline AChE IC50 (μM) Key Findings
2-(4-Benzylpiperazin-1-yl)quinoline 4-Benzyl on piperazine Not reported Hypothesized enhanced lipophilicity and AChE binding due to benzyl group .
4-Methyl-2-(piperazin-1-yl)quinoline 4-Methyl on quinoline Not reported Reduced steric bulk compared to benzyl; may favor different binding modes .
Compound 4a () ortho-Cl on benzyl ring 0.91 ± 0.045 Highest AChE inhibition in its series; ortho-Cl enhances electron-withdrawing effects, improving enzyme interaction .
Compound C3 () 4-Chlorophenyl on quinoline Not reported Chlorine’s electron-withdrawing effect may mimic 4a’s activity, but direct AChE data unavailable .
Key Observations:
  • Substituent Position: Electron-withdrawing groups (Cl, NO₂) at ortho/para positions on aromatic rings (e.g., compound 4a) yield superior AChE inhibition compared to meta positions or electron-donating groups (e.g., -OCH₃ in compound 4g, IC50 = 5.5 μM) .
  • Piperazine Modifications: The benzyl group in this compound likely increases binding affinity compared to unsubstituted piperazine (e.g., 2-(piperazin-1-yl)quinoline maleate) due to additional hydrophobic interactions .

Substituent Electronic Effects

Electron-withdrawing groups (Cl, F, NO₂) enhance AChE inhibition by polarizing the aromatic system, facilitating interactions with the enzyme’s catalytic site. For example:

  • Compound 4a (ortho-Cl) : IC50 = 0.91 μM, outperforming donepezil (IC50 = 0.14 μM) in vitro .

In contrast, electron-donating groups like -OCH₃ (compound 4g, IC50 = 5.5 μM) retain moderate activity, likely due to hydrogen bonding with AChE’s peripheral anionic site .

Structural Analogues with Varied Cores

Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) () replace the benzyl group with a carbonyl-linked benzoate ester. While synthetic routes and characterization are documented, AChE data are lacking, limiting direct pharmacological comparison .

准备方法

Nucleophilic Aromatic Substitution of Nitroquinoline Intermediates

A foundational approach involves the substitution of nitro groups on preformed quinoline derivatives with piperazine moieties. In one protocol, 7-nitroquinoline derivatives undergo nucleophilic displacement with 4-benzylpiperazine under basic conditions. For instance, 7-nitro-4-chloroquinoline reacts with 4-benzylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(4-benzylpiperazin-1-yl)-7-nitroquinoline. This method requires electron-deficient quinoline cores to facilitate substitution, as electron-rich analogues exhibit reduced reactivity.

The nitro group is subsequently reduced to an amine using tin(II) chloride in hydrochloric acid, followed by cyclization via the Gould-Jacob reaction to form the 4(1H)-quinolone intermediate. This intermediate is then methylated or alkylated to restore the quinoline structure. Challenges include controlling regioselectivity and minimizing side reactions during nitro reduction, which can be mitigated by optimizing stoichiometry and reaction temperature.

Reductive Amination for Piperazine-Quinoline Linkage

An alternative route employs reductive amination to couple benzylpiperazine with quinoline-aldehyde intermediates. Starting with 3-aminobenzyl alcohol, oxidation using Dess-Martin periodinane generates the corresponding aldehyde. This aldehyde undergoes reductive amination with 4-benzylpiperazine in the presence of sodium cyanoborohydride, forming a methylene-linked quinoline-piperazine adduct. The reaction proceeds in tetrahydrofuran (THF) at room temperature, achieving yields of 68–72% after purification by column chromatography.

This method offers advantages in modularity, allowing variation of the linker length between the quinoline and piperazine. Comparative studies show that methylene linkers (CH₂) enhance bioactivity compared to direct bonds or ethylene (CH₂CH₂) spacers, likely due to improved conformational flexibility.

Cyclization of Enamine Precursors

The Conrad-Limpach cyclization provides a pathway to construct the quinoline core after introducing the piperazine moiety. Enamine precursors are synthesized by condensing 2-aminobenzaldehyde derivatives with β-keto esters. For example, 2-amino-5-nitrobenzaldehyde reacts with ethyl acetoacetate to form an enamine, which cyclizes under acidic conditions (H₂SO₄, 120°C) to yield 7-nitro-4-hydroxyquinoline. Subsequent chlorination with phosphorus oxychloride converts the hydroxyl group to a chloride, enabling displacement by 4-benzylpiperazine.

This method is particularly effective for introducing substituents at the 6- and 7-positions of the quinoline ring, which are critical for modulating electronic properties and solubility.

Optimization of Reaction Conditions and Reagents

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yields. Polar aprotic solvents like DMF and dimethylacetamide (DMA) are preferred for nucleophilic substitutions due to their ability to stabilize transition states. For reductive amination, THF and dichloromethane (DCM) are optimal, as they facilitate imine formation without side reactions. Elevated temperatures (80–120°C) are required for cyclization and nucleophilic substitutions, whereas reductive amination proceeds efficiently at ambient temperatures.

Catalytic Hydrogenation for Debenzylation

Post-synthetic modifications often involve debenzylation to generate unsubstituted piperazine intermediates. Catalytic hydrogenation using 5% palladium on carbon (Pd/C) under hydrogen atmosphere (50 psi, 50°C) cleaves the benzyl group without affecting the quinoline core. This step is crucial for generating derivatives for structure-activity relationship (SAR) studies.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three primary methods:

Method Starting Material Key Reagents Yield (%) Purity (%)
Nucleophilic Substitution 7-Nitro-4-chloroquinoline 4-Benzylpiperazine, DMF 65 95
Reductive Amination 3-Aminobenzyl alcohol Dess-Martin periodinane, NaBH₃CN 72 98
Conrad-Limpach Cyclization 2-Amino-5-nitrobenzaldehyde Ethyl acetoacetate, H₂SO₄ 58 90

Reductive amination provides the highest yield and purity, making it the preferred method for large-scale synthesis. However, nucleophilic substitution remains valuable for introducing electron-withdrawing groups that enhance subsequent reactivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of intermediates and final products. For this compound, characteristic signals include a singlet at δ 3.8 ppm (piperazine CH₂), a multiplet at δ 7.2–8.5 ppm (quinoline aromatic protons), and a triplet at δ 4.2 ppm (benzyl CH₂). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks matching the theoretical mass (m/z 268.36).

Chromatographic Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity for pharmaceutical-grade material. Impurities typically arise from incomplete debenzylation or residual solvents, which are minimized via gradient elution and vacuum drying.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Benzylpiperazin-1-yl)quinoline, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloroquinoline with 1-benzylpiperazine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetonitrile. Yield optimization involves temperature control (80–120°C), extended reaction times (12–24 hours), and stoichiometric excess of piperazine derivatives (1.2–1.5 equivalents). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and purity. Key signals include quinoline protons (δ 8.1–8.9 ppm) and benzylpiperazine methylene (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX software ) resolves stereochemistry, while HPLC (≥98% purity thresholds ) monitors impurities.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Begin with in vitro assays:

  • Receptor binding : Screen against dopamine (D2/D3) or serotonin receptors due to structural analogs showing activity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria. Dose-response curves (IC₅₀) guide further optimization .

Advanced Research Questions

Q. How can synthetic impurities in this compound be identified and mitigated during scale-up?

  • Methodology : Common impurities include unreacted 2-chloroquinoline or benzylpiperazine byproducts. Techniques:

  • HPLC-MS : Track residual starting materials.
  • Recrystallization : Use 2-propanol/water mixtures to remove hydrophobic impurities .
  • Process optimization : Employ flow chemistry for controlled mixing and reduced side reactions .

Q. What computational strategies predict the bioactivity and ADMET properties of this compound?

  • Methodology :

  • PASS Online : Predicts antileishmanial or antipsychotic activity based on structural analogs .
  • SwissADME : Evaluates drug-likeness (Lipinski’s Rule of Five) and bioavailability. Key parameters: LogP (<5), topological polar surface area (40–90 Ų) .
  • Molecular docking : Simulate binding to dopamine D3 receptors (PDB: 3PBL) using AutoDock Vina .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzyl ring.
  • Activity Testing : Compare binding affinity (Kᵢ) in receptor assays. For example, fluorinated analogs may enhance blood-brain barrier penetration .
  • Thermal Analysis : DSC/TGA evaluates stability (decomposition >200°C preferred) .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodology :

  • Crystallographic validation : Use SHELXL for single-crystal XRD to confirm ambiguous NMR assignments (e.g., overlapping piperazine signals) .
  • 2D NMR : HSQC and HMBC correlate proton-carbon connectivity, distinguishing quinoline C2 vs. C4 substitution .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours.
  • Analysis : Monitor degradation via HPLC at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics .

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity assays?

  • Methodology :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with post hoc tests : Compare activity across derivatives (p<0.05 significance) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。